1-Benzyl-2-bromobenzene
Overview
Description
1-Benzyl-2-bromobenzene is a brominated benzene derivative. It consists of a benzene ring substituted with a bromine atom and a benzyl group .
Synthesis Analysis
The synthesis of bromobenzene derivatives like 1-Benzyl-2-bromobenzene typically involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . Another method involves its conversion to the Grignard reagent, phenylmagnesium bromide .Molecular Structure Analysis
The molecular formula of 1-Benzyl-2-bromobenzene is C13H11Br . It has a molecular weight of 247.130 . The exact mass is 246.004410 .Chemical Reactions Analysis
Bromobenzene derivatives can undergo various reactions. For example, they can participate in Grignard reactions, which are important for forming carbon-carbon bonds . They can also undergo elimination-addition reactions, also known as benzyne mechanisms .Physical And Chemical Properties Analysis
1-Benzyl-2-bromobenzene has a density of 1.3±0.1 g/cm3 . It has a boiling point of 311.2±11.0 °C at 760 mmHg . The flash point is 140.9±13.7 °C . It has a LogP value of 4.98, indicating its lipophilicity .Scientific Research Applications
1. Synthesis of Bromobenzenes
- Application: 1-Benzyl-2-bromobenzene is used in the synthesis of bromobenzenes, which are precursors to a number of organometallic species. These species are useful in the synthesis of natural products and pharmaceutically important compounds .
- Method of Application: The synthesis involves a Sandmeyer type reaction, which possibly proceeds via a radical mechanism . A mixture of carbon tetrachloride, bromine, and ammonium persulfate is heated under reflux. Then, the diazonium salt in ether is added portionwise to the bromine solution .
- Results: The reaction yields certain substituted bromobenzenes .
2. Photochemical Benzylic Bromination
- Application: 1-Benzyl-2-bromobenzene is used in photochemical benzylic brominations. This process is used in the synthesis of benzyl bromides, which are important building blocks in the pharmaceutical, agrochemical, and materials industries .
- Method of Application: The bromination is achieved using a NaBrO3/HBr bromine generator in continuous flow mode . The reaction system is intensified, including the complete removal of organic solvent .
- Results: The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .
3. Synthesis of Benzoic Acid via a Grignard Reaction
- Application: 1-Benzyl-2-bromobenzene is used in the synthesis of benzoic acid via a Grignard reaction . This process is important in practical synthetic organic chemistry and involves preparing and working with air and moisture sensitive reagents .
- Method of Application: The Grignard reagent, phenylmagnesium bromide, is prepared by the reaction of bromobenzene with magnesium metal in diethyl ether . This Grignard reagent is then reacted with solid carbon dioxide, worked-up, and purified to give the carboxylic acid .
- Results: The result of this reaction is the synthesis of benzoic acid .
4. Benzylic Bromination of Aromatic Compounds
- Application: 1-Benzyl-2-bromobenzene is used in the bromination of alkylbenzene side chains . This process is important in the synthesis of benzylic halides, which are frequently used building blocks towards target molecules in the pharmaceutical, agrochemical, and materials industries .
- Method of Application: The bromination is achieved using N-bromosuccinimide (NBS), which is safe and convenient to handle as a crystalline solid . The reaction proceeds via thermally or photochemically generated bromine radicals .
- Results: The result of this reaction is the synthesis of benzylic halides .
5. Synthesis of Benzyl-Protected 2-Iodo-4-tert
- Application: 1-Benzyl-2-bromobenzene is used in the synthesis of benzyl-protected 2-iodo-4-tert . This process involves a halogen exchange reaction .
- Method of Application: The specific method of application and experimental procedures are not detailed in the source .
- Results: The result of this reaction is the synthesis of benzyl-protected 2-iodo-4-tert .
Safety And Hazards
1-Benzyl-2-bromobenzene may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only non-sparking tools . It should be stored in a well-ventilated place and kept away from open flames, hot surfaces, and sources of ignition .
properties
IUPAC Name |
1-benzyl-2-bromobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCYFIIONMLNAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946105 | |
Record name | 1-Benzyl-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-bromobenzene | |
CAS RN |
776-74-9, 23450-18-2 | |
Record name | Bromodiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromodiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23450-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMODIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69C5VPG92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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